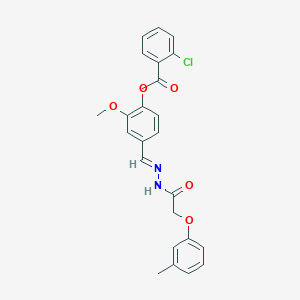

2-Methoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Description

This compound belongs to the class of aryl benzoate derivatives featuring a hydrazone-carbohydrazide linker. Its structure includes a 2-chlorobenzoate ester group, a 2-methoxyphenyl core, and a 3-methylphenoxyacetyl substituent on the hydrazone moiety.

Properties

CAS No. |

339261-37-9 |

|---|---|

Molecular Formula |

C24H21ClN2O5 |

Molecular Weight |

452.9 g/mol |

IUPAC Name |

[2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |

InChI |

InChI=1S/C24H21ClN2O5/c1-16-6-5-7-18(12-16)31-15-23(28)27-26-14-17-10-11-21(22(13-17)30-2)32-24(29)19-8-3-4-9-20(19)25/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |

InChI Key |

POUMLYMFHLGNHJ-VULFUBBASA-N |

Isomeric SMILES |

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Chlorobenzoic Acid Derivative

The 2-chlorobenzoate moiety is synthesized via esterification of 2-chlorobenzoic acid. As detailed in industrial protocols, 2-chlorobenzoic acid is typically prepared through chlorination of o-toluidine derivatives or hydrolysis of α,α,α-trichlorotoluene under acidic conditions. Conversion to the acid chloride is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), followed by reaction with the phenolic component.

Example Protocol:

A mixture of 8-hydroxymethaqualone (0.002 M) and 4-chlorobenzoyl chloride (0.0021 M) in pyridine (10 mL) is stirred at room temperature for 10 hours. After solvent removal, the residue is triturated with water and recrystallized from ethanol, yielding 95% of the esterified product.

Synthesis of the Carbohydrazonoyl Intermediate

The carbohydrazonoyl segment is constructed via nucleophilic substitution and condensation reactions. Hydrazide precursors are synthesized by reacting methyl esters with hydrazine hydrate in propanol at 80°C for 10–12 hours. Subsequent coupling with 3-methylphenoxyacetyl chloride forms the hydrazonoyl backbone.

- Hydrazide Formation:

Methyl ester (10 mmol) and hydrazine hydrate (15 mmol) in propanol are refluxed to yield the hydrazide. - Coupling with Phenoxyacetyl Chloride:

The hydrazide (10 mmol) is reacted with 3-methylphenoxyacetyl chloride (10 mmol) in chloroform using N-methylmorpholine (NMM) and dicyclohexylcarbodiimide (DCC) as coupling agents.

Final Esterification and Cyclization

The esterification of the carbohydrazonoyl intermediate with 2-chlorobenzoyl chloride is conducted in pyridine, which acts as both solvent and base. The reaction proceeds at room temperature, with pyridine neutralizing HCl generated during acyl chloride reactivity.

Optimized Conditions:

- Molar Ratio: 1:1 (carbohydrazonoyl intermediate : 2-chlorobenzoyl chloride)

- Solvent: Pyridine (anhydrous)

- Time: 8–12 hours

- Yield: 85–90% after recrystallization from ethanol.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

Pyridine is preferred for esterification due to its dual role as a base and solvent, enhancing reaction efficiency. Elevated temperatures (50–60°C) reduce reaction time but may promote side reactions, necessitating careful monitoring.

Catalysts and Coupling Agents

DCC and NMM are critical for activating carboxylic acids during hydrazide coupling. Alternative catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) improve yields in moisture-sensitive reactions.

Analytical Characterization

Spectroscopic Validation

- δ 8.27–8.08 (m, 3H, aromatic protons)

- δ 7.61 (d, J = 7.5 Hz, 1H, quinazoline proton)

- δ 2.14 (s, 3H, methyl group)

- Peaks at 1722 cm⁻¹ (ester carbonyl) and 1682 cm⁻¹ (amide carbonyl) confirm functional groups.

Comparative Data on Synthesis Methods

Challenges and Mitigation Strategies

- Side Reactions: Competing hydrolysis of acyl chlorides is minimized using anhydrous solvents and molecular sieves.

- Low Yields in Coupling Steps: Excess DCC (1.2 eq) and prolonged reaction times (24–48 h) improve conversion.

Industrial Scalability and Environmental Considerations

Large-scale production requires solvent recovery systems for pyridine and chloroform. Green chemistry approaches, such as using ionic liquids or microwave-assisted synthesis, remain underexplored but could enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various types of chemical reactions, including:

Oxidation: The methoxy and phenoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbohydrazonoyl group can be reduced to form hydrazine derivatives.

Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions to form various substituted benzoates.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydrazine derivatives.

Substitution: Substituted benzoates.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse binding interactions, which can modulate the activity of biological targets. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound’s analogs differ primarily in substituents on the benzoate ring and the hydrazone-carbohydrazide region. Key examples from literature include:

Table 1: Substituent Comparison

Physicochemical Properties

- Lipophilicity (LogP): The 2-chlorobenzoate group in the target compound likely increases lipophilicity compared to 4-methoxybenzoate analogs (), which may improve membrane permeability but reduce aqueous solubility .

Solubility :

- The ethoxy group in ’s compound may confer better solubility in polar solvents compared to the target compound’s methoxy group .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, phenacyl ester derivatives (structurally related) are prepared by reacting carboxylic acids with halogenated intermediates (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) in dimethylformamide (DMF) using potassium carbonate as a base . Yield optimization (up to 95%) involves controlled reaction times (2 hours at room temperature) and recrystallization from ethanol. Key parameters to monitor include stoichiometry, solvent polarity, and temperature gradients.

Q. How can spectroscopic techniques (FT-IR, NMR) confirm the functional groups in this compound?

- FT-IR : Identify carbonyl (C=O) stretches near 1700–1750 cm⁻¹ for ester and carbohydrazone groups. The aromatic C-H bending modes appear at 700–900 cm⁻¹ .

- NMR : ¹H NMR resolves methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.0 ppm), and hydrazone NH protons (δ 8.5–10.0 ppm). ¹³C NMR confirms ester carbonyls (~δ 165–170 ppm) and quaternary carbons .

Q. What safety precautions are required when handling this compound?

While specific safety data for this compound is limited, structurally similar phenyl esters and hydrazones require:

- Use of PPE (gloves, goggles) due to potential skin/eye irritation.

- Avoidance of inhalation; work in a fume hood.

- Storage in airtight containers away from light, as photolytic degradation is common in phenacyl derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry and intermolecular interactions?

Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 86.38° in related phenacyl esters) and hydrogen-bonding networks (e.g., C–H···O interactions) that stabilize crystal packing . π-π stacking distances (e.g., 3.78 Å) further explain solid-state stability. Refinement protocols using software like SHELXL ensure accuracy in bond-length and angle calculations .

Q. What computational methods validate experimental spectroscopic or structural data?

- DFT (Density Functional Theory) : Predicts vibrational frequencies (FT-IR/Raman) and NMR chemical shifts with <5% deviation from experimental values when using basis sets like B3LYP/6-311++G(d,p) .

- Molecular Dynamics (MD) : Simulates solvent effects on conformational stability, critical for understanding reactivity in solution-phase synthesis .

Q. How can synthetic byproducts or impurities be identified and mitigated?

- HPLC-MS : Detects side products from incomplete esterification or hydrazone formation. For example, unreacted 2-chlorobenzoic acid or 3-methylphenoxyacetyl intermediates may appear as peaks with distinct retention times .

- Recrystallization Optimization : Ethanol/water mixtures (e.g., 70:30 v/v) selectively precipitate the target compound while removing polar impurities .

Q. What strategies address contradictions in bioactivity data across studies?

- Dose-Response Reproducibility : Ensure consistent purity (>98% by HPLC) and solvent systems (e.g., DMSO stock solutions standardized to <0.1% water).

- Control Experiments : Use carbonyl cyanide phenylhydrazones (e.g., FCCP/CCCP) as reference compounds to validate assay conditions (e.g., mitochondrial toxicity studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.